molecular formula C27H20Cl2N2O5 B11999484 1-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 765296-83-1

1-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B11999484
CAS No.: 765296-83-1
M. Wt: 523.4 g/mol
InChI Key: YVJMBGKALPLUAU-FJEPWZHXSA-N
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Description

1-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of dichlorobenzoyl, carbohydrazonoyl, naphthyl, and dimethoxybenzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. For example, the synthesis may involve the reaction of 2,4-dichlorobenzoyl chloride with hydrazine to form the carbohydrazonoyl intermediate, followed by coupling with 2-naphthyl 3,4-dimethoxybenzoate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the compound and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

1-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

765296-83-1

Molecular Formula

C27H20Cl2N2O5

Molecular Weight

523.4 g/mol

IUPAC Name

[1-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C27H20Cl2N2O5/c1-34-24-12-8-17(13-25(24)35-2)27(33)36-23-11-7-16-5-3-4-6-19(16)21(23)15-30-31-26(32)20-10-9-18(28)14-22(20)29/h3-15H,1-2H3,(H,31,32)/b30-15+

InChI Key

YVJMBGKALPLUAU-FJEPWZHXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=C(C=C(C=C4)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=C(C=C(C=C4)Cl)Cl)OC

Origin of Product

United States

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